![molecular formula C16H24N4O4S B3003164 N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380186-66-1](/img/structure/B3003164.png)
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, commonly known as MOR-004, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic small molecule that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of drug discovery.
Wirkmechanismus
The exact mechanism of action of MOR-004 is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. For example, MOR-004 has been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG), which are involved in various cellular processes.
Biochemical and Physiological Effects:
MOR-004 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve memory and cognitive function in animal models. MOR-004 has also been shown to have potential therapeutic applications in a number of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MOR-004 in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways and processes, which can be useful in drug discovery. However, one limitation of using MOR-004 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research involving MOR-004. One area of interest is the development of more potent analogs of the compound, which could lead to improved therapeutic applications. Another area of interest is the study of the compound's effects on different types of cancer cells, as well as its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of MOR-004 and its potential applications in various diseases.
Synthesemethoden
MOR-004 can be synthesized using a multi-step process that involves the reaction of several starting materials. The first step involves the condensation of 5-methyl-3-aminooxazole with 4-morpholin-4-ylthian-4-ylmethyl chloride to form an intermediate product. This intermediate is then reacted with oxalyl chloride to form the final product, MOR-004.
Wissenschaftliche Forschungsanwendungen
MOR-004 has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which are involved in various biological processes. MOR-004 has also been shown to have anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-10-13(19-24-12)18-15(22)14(21)17-11-16(2-8-25-9-3-16)20-4-6-23-7-5-20/h10H,2-9,11H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARXBRPSDLRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


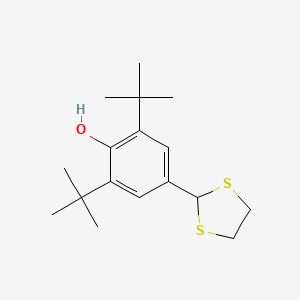
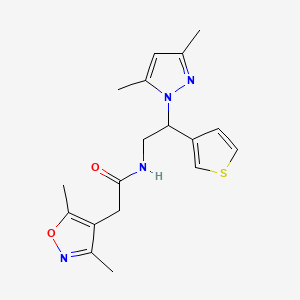
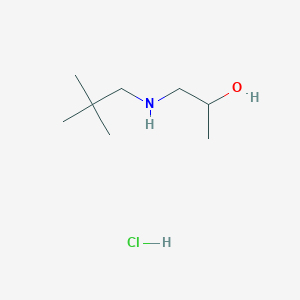

![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
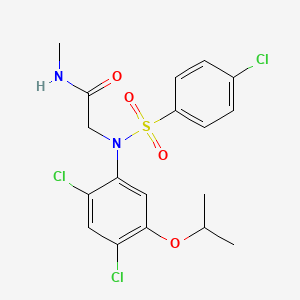

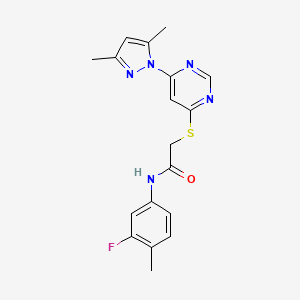
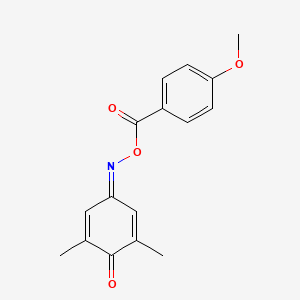
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)